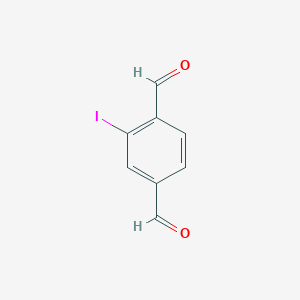

2-Iodoterephthalaldehyde

Overview

Description

Synthesis Analysis

Terephthalaldehyde can be synthesized from p-xylene in two steps . First, p-xylene can be reacted with bromine to create α,α,α’,α’-Tetrabromo-p-xylene. Next, sulfuric acid is introduced to create terephthaldehyde . Alternative procedures also describe the conversion of similar p-xylene derivatives into terephthalaldehyde .Molecular Structure Analysis

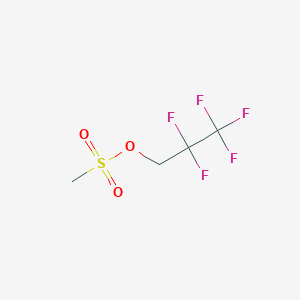

The molecular formula of 2-Iodoterephthalaldehyde is C8H5IO2 . Its average mass is 260.029 Da and its monoisotopic mass is 259.933411 Da .Chemical Reactions Analysis

Terephthalaldehyde is used in the preparation of imines, which are also commonly referred to as Schiff bases, following a condensation reaction with amines . During this reaction, water is also formed. This reaction is also reversible .Physical And Chemical Properties Analysis

Terephthalaldehyde appears as a white to beige solid, typically in the form of a powder . It is soluble in many organic solvents, such as alcohols (e.g., methanol or ethanol) and ethers (e.g., tetrahydrofuran or diethylether) .Scientific Research Applications

- 2-Iodoterephthalaldehyde is utilized as a fluorescent probe due to its inherent fluorescence properties. Researchers incorporate it into imaging agents for visualizing biological structures, such as cellular organelles or specific proteins. Its fluorescence allows precise localization and tracking within living cells .

- Chemists employ 2-Iodoterephthalaldehyde as a versatile building block in organic synthesis. It participates in various reactions, including cross-coupling reactions, cyclizations, and functional group transformations. Its iodine substituents enhance reactivity and selectivity .

- 2-DE is a powerful technique for separating complex protein mixtures from biological samples. Researchers use it to analyze protein expression patterns in tissues, cells, or body fluids2-Iodoterephthalaldehyde can label proteins for subsequent 2-DE analysis, aiding in proteomics research .

- MOFs are porous materials with applications in gas storage, catalysis, and drug delivery. 2-Iodoterephthalaldehyde serves as a ligand in constructing MOFs. Its coordination with metal ions forms intricate structures with tunable properties .

- Researchers explore 2-Iodoterephthalaldehyde in photocatalytic reactions. Its excited state exhibits photoluminescence, making it useful for light-emitting devices or as a photocatalyst for organic transformations .

- The compound’s conjugated structure and iodine substituents contribute to its electronic properties. Scientists investigate its potential in organic semiconductors, light-emitting diodes (LEDs), and solar cells .

Fluorescent Probes and Imaging Agents

Chemical Synthesis and Organic Transformations

Two-Dimensional Polyacrylamide Gel Electrophoresis (2-DE)

Metal-Organic Frameworks (MOFs)

Photocatalysis and Photoluminescence

Materials Science and Optoelectronics

Mechanism of Action

Target of Action

- (TA) is an organic compound with the formula C8H6O2. It belongs to the class of benzene dicarboxaldehydes, where the aldehyde moieties are positioned in the para conformation on the benzene ring .

Mode of Action

Pharmacokinetics

- TA is soluble in organic solvents such as alcohols (e.g., methanol or ethanol) and ethers (e.g., tetrahydrofuran or diethylether) . Further studies are needed to determine its tissue distribution. TA’s metabolism remains to be fully elucidated. Details on excretion pathways are limited.

properties

IUPAC Name |

2-iodoterephthalaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IO2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWYPMUHJCRZGTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20709104 | |

| Record name | 2-Iodobenzene-1,4-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20709104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

385416-64-8 | |

| Record name | 2-Iodobenzene-1,4-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20709104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![alpha-(Phenylmethyl)[1,1'-biphenyl]-4-methanol](/img/structure/B1505538.png)

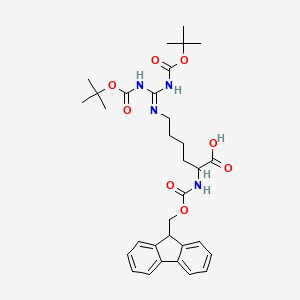

![N-(1-Amino-3-naphthalen-2-yl-1-oxopropan-2-yl)-19-[(2-amino-3-naphthalen-2-ylpropanoyl)amino]-10-(3-aminopropyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1505555.png)

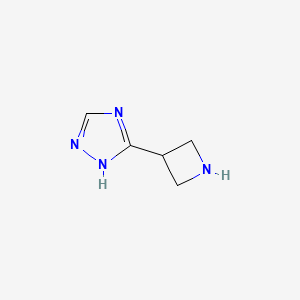

![3H-Imidazo[4,5-C]pyridine-4-methanamine](/img/structure/B1505566.png)

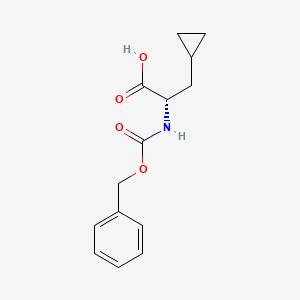

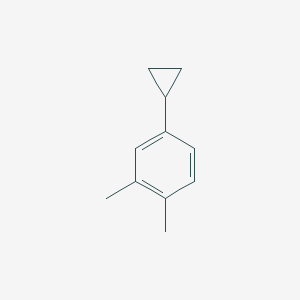

![tert-Butyl 2-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1505574.png)